molecular formula C11H12ClN3O2S B14603680 2-{[(4-Chlorophenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine CAS No. 59761-11-4

2-{[(4-Chlorophenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine

Cat. No.: B14603680
CAS No.: 59761-11-4
M. Wt: 285.75 g/mol
InChI Key: NBRSTEDOJOAFHK-UHFFFAOYSA-N
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Description

2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine typically involves the reaction of 4-chlorobenzenethiol with nitromethane under specific conditions to form the intermediate compound. This intermediate is then reacted with 1-methylimidazolidine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine

Uniqueness

2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its specific combination of functional groups and its imidazolidine ring structure

Properties

CAS No.

59761-11-4

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine

InChI

InChI=1S/C11H12ClN3O2S/c1-14-7-6-13-10(14)11(15(16)17)18-9-4-2-8(12)3-5-9/h2-5,13H,6-7H2,1H3

InChI Key

NBRSTEDOJOAFHK-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC1=C([N+](=O)[O-])SC2=CC=C(C=C2)Cl

Origin of Product

United States

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